

A-Z Guide to 3-Chloro-4-ethoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1598427

[Get Quote](#)

Abstract

3-Chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. [1] Its molecular structure, featuring an aldehyde functional group along with chloro and ethoxy substituents, provides a unique combination of reactivity and specificity for advanced organic synthesis.[1][2] This technical guide provides an in-depth analysis of the core physicochemical properties, validated synthesis and purification protocols, analytical characterization methods, and key applications of **3-Chloro-4-ethoxybenzaldehyde**, with a particular focus on its role in drug development.

Core Physicochemical & Molecular Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. **3-Chloro-4-ethoxybenzaldehyde** is typically a white flaky solid under ambient conditions.[1]

Molecular Identity

The foundational attributes of **3-Chloro-4-ethoxybenzaldehyde** are summarized in the table below. This data is essential for stoichiometric calculations, structural elucidation, and regulatory documentation.

Property	Value	Source(s)
CAS Number	99585-10-1	[1] [2]
Molecular Formula	C ₉ H ₉ ClO ₂	[1] [2]
Molecular Weight	184.6 g/mol	[1] [2]
Appearance	White flaky solid	[1] [2]
Purity (Typical)	≥ 95% (HPLC)	[1] [2]
MDL Number	MFCD06246171	[1]

Spectroscopic Profile

The structural identity of **3-Chloro-4-ethoxybenzaldehyde** is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

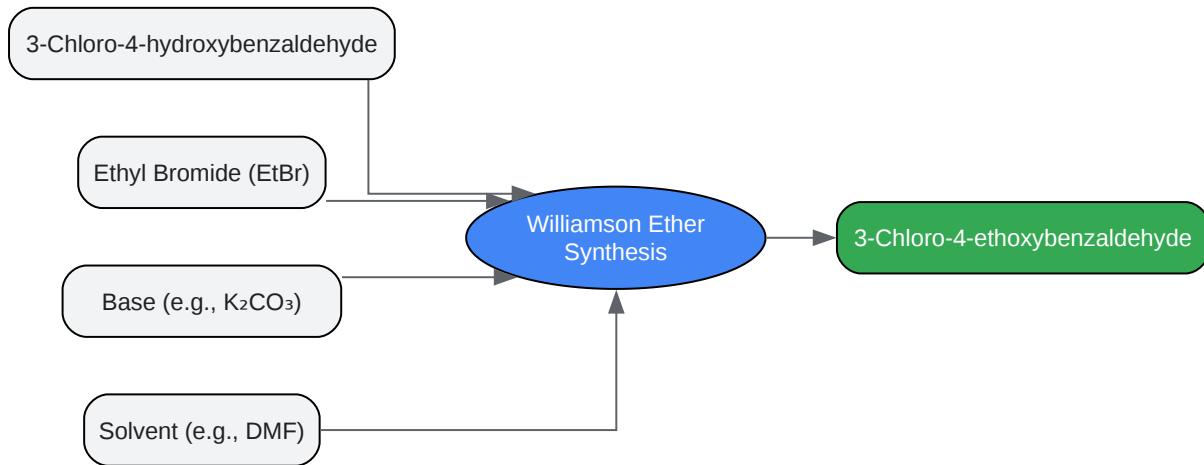
- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For **3-Chloro-4-ethoxybenzaldehyde**, the expected signals include a triplet and quartet for the ethoxy group, distinct signals for the aromatic protons, and a singlet for the aldehydic proton.
- Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. A strong absorption band is expected around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the aldehyde group.[\[2\]](#)
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 184.6 g/mol .[\[2\]](#)

Synthesis & Purification

The reliable synthesis of **3-Chloro-4-ethoxybenzaldehyde** is crucial for its use in further applications. A common and effective method involves the ethylation of 3-Chloro-4-hydroxybenzaldehyde. This approach is favored for its high yield and the availability of starting materials.

Synthetic Pathway: Ethylation of 3-Chloro-4-hydroxybenzaldehyde

The synthesis proceeds via a Williamson ether synthesis, where the phenoxide ion of 3-Chloro-4-hydroxybenzaldehyde acts as a nucleophile, attacking an ethylating agent such as ethyl bromide or diethyl sulfate.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Chloro-4-ethoxybenzaldehyde**.

Detailed Experimental Protocol: Synthesis

Materials:

- 3-Chloro-4-hydroxybenzaldehyde
- Ethyl bromide (EtBr)
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF)
- Diethyl ether

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of 3-Chloro-4-hydroxybenzaldehyde in DMF, add anhydrous potassium carbonate.
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl bromide dropwise to the reaction mixture.
- Heat the reaction to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **3-Chloro-4-ethoxybenzaldehyde** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to achieve a purity of $\geq 95\%.$ ^[1]

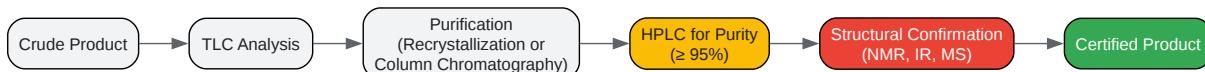
Analytical Characterization

Rigorous analytical validation is necessary to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications, especially in a regulated

environment like drug development.

Analytical Workflow

A standard workflow for the characterization of **3-Chloro-4-ethoxybenzaldehyde** involves a sequence of chromatographic and spectroscopic analyses.



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for product validation.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of the synthesized **3-Chloro-4-ethoxybenzaldehyde**.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Standard: A certified reference standard of **3-Chloro-4-ethoxybenzaldehyde**.

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Applications in Drug Development

3-Chloro-4-ethoxybenzaldehyde is a valuable building block in the pharmaceutical industry due to the reactivity of its aldehyde group and the specific substitution pattern on the aromatic

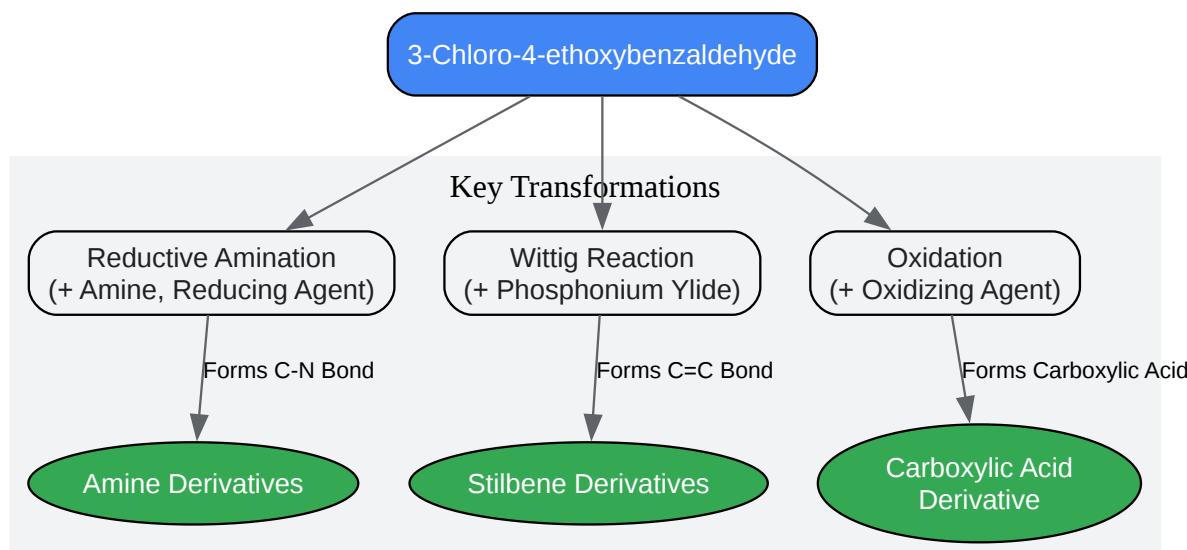
ring.[2]

Role as a Key Intermediate

This compound is a known key intermediate in the synthesis of Ertugliflozin.[2] Ertugliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[2] The synthesis of such complex drug molecules often involves multiple steps where the aldehyde serves as a handle for further chemical transformations.

Chemical Reactivity & Further Transformations

The aldehyde functional group is highly versatile and can undergo a variety of chemical reactions, making **3-Chloro-4-ethoxybenzaldehyde** a valuable starting material.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A-Z Guide to 3-Chloro-4-ethoxybenzaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598427#physicochemical-properties-of-3-chloro-4-ethoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com